molecular formula C15H14ClNO2 B13050861 Methyl 9-chloro-5,6,7,8-tetrahydroacridine-4-carboxylate

Methyl 9-chloro-5,6,7,8-tetrahydroacridine-4-carboxylate

Cat. No.: B13050861
M. Wt: 275.73 g/mol
InChI Key: KBWPLYGRUYCQNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 9-chloro-5,6,7,8-tetrahydroacridine-4-carboxylate is a chemical compound belonging to the acridine family Acridines are known for their diverse biological and pharmacological properties, making them valuable in various scientific research fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 9-chloro-5,6,7,8-tetrahydroacridine-4-carboxylate typically involves the reaction of 9-chloroacridine with appropriate reagents under controlled conditions. One common method involves the use of triethylamine and ethylchloroformate to facilitate the reaction . The reaction conditions, such as temperature and solvent choice, play a crucial role in determining the yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include steps such as purification and crystallization to obtain the compound in its desired form.

Chemical Reactions Analysis

Types of Reactions

Methyl 9-chloro-5,6,7,8-tetrahydroacridine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound stands out due to its specific structural modifications, which enhance its potential applications in medicinal chemistry and industrial processes. Its ability to intercalate into DNA and its unique reactivity profile make it a valuable compound for various scientific research applications.

Biological Activity

Methyl 9-chloro-5,6,7,8-tetrahydroacridine-4-carboxylate (CAS No. 2250243-39-9) is a compound of significant interest due to its potential biological activities. This article reviews its pharmacological properties, particularly focusing on its anticholinesterase activity, anticancer potential, and other therapeutic implications.

Chemical Structure and Properties

This compound has the molecular formula C15H14ClNO2C_{15}H_{14}ClNO_2 and a molecular weight of 275.73 g/mol. Its structure includes a chloro substituent on the acridine core, which is crucial for its biological activity.

Anticholinesterase Activity

Anticholinesterase activity is a significant pharmacological property of this compound. Studies have shown that derivatives of acridine compounds exhibit varying degrees of inhibition against acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine. The inhibition of AChE can lead to increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic transmission.

Research Findings

  • Inhibition Potency : this compound has demonstrated moderate to potent AChE inhibition in vitro. Specific studies have reported IC50 values indicating effective inhibition compared to standard drugs like donepezil .
  • Mechanism of Action : Molecular docking studies suggest that the compound interacts with the active site of AChE through hydrogen bonding and hydrophobic interactions, stabilizing the enzyme-substrate complex and preventing substrate hydrolysis .

Anticancer Potential

Recent investigations into acridine derivatives have highlighted their potential as anticancer agents. This compound has been evaluated for its cytotoxic effects against various cancer cell lines.

Case Studies

  • Cell Line Studies : In vitro studies using A549 lung cancer cells showed that this compound reduced cell viability significantly at concentrations ranging from 10 to 50 µM. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G2/M phase .
  • Clonogenic Assays : The clonogenic ability of treated cells was reduced by approximately 70%, indicating a strong potential for this compound in cancer therapy .

Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AChE InhibitionModerate to potent inhibition
CytotoxicitySignificant reduction in cell viability
Apoptosis InductionInduces apoptosis in cancer cells
Cell Cycle ArrestArrests cells at G2/M phase

Properties

Molecular Formula

C15H14ClNO2

Molecular Weight

275.73 g/mol

IUPAC Name

methyl 9-chloro-5,6,7,8-tetrahydroacridine-4-carboxylate

InChI

InChI=1S/C15H14ClNO2/c1-19-15(18)11-7-4-6-10-13(16)9-5-2-3-8-12(9)17-14(10)11/h4,6-7H,2-3,5,8H2,1H3

InChI Key

KBWPLYGRUYCQNX-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC2=C1N=C3CCCCC3=C2Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.